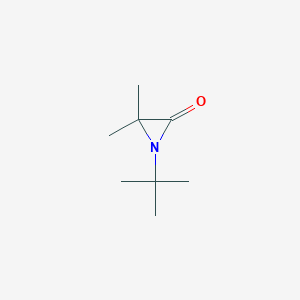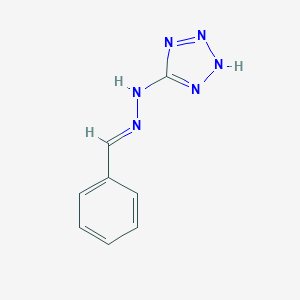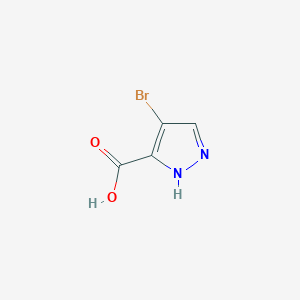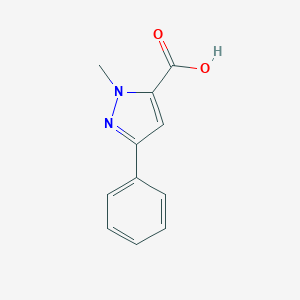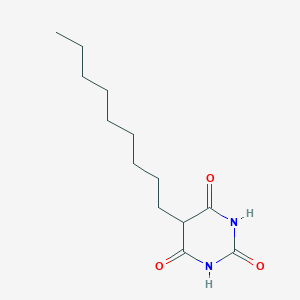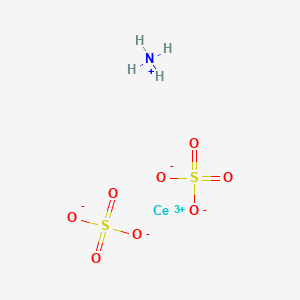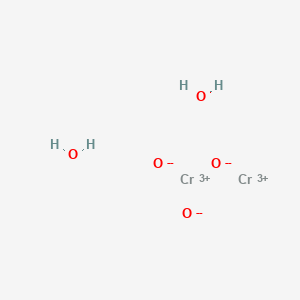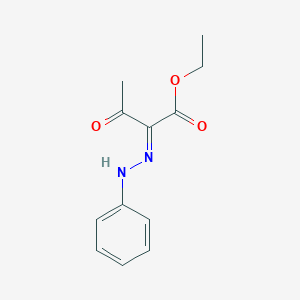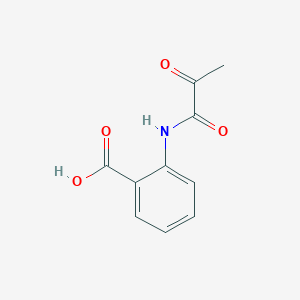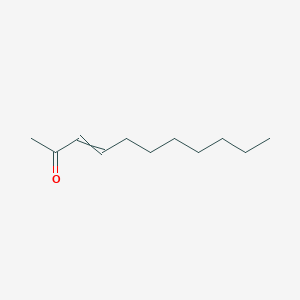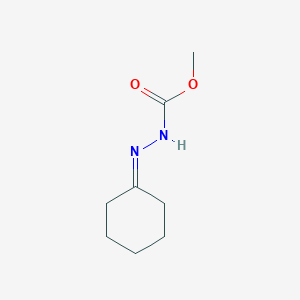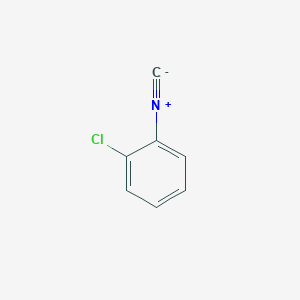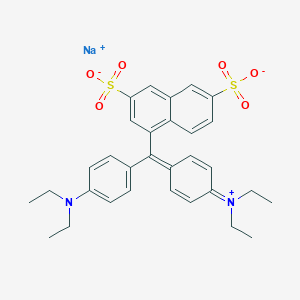
Acid green 16
Descripción general
Descripción
Acid green 16, also known as this compound, is a useful research compound. Its molecular formula is C31H33N2NaO6S2 and its molecular weight is 616.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Lissamine Green Dyes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Erio Green B, also known as Acid Green 16, is an organic dye . Its primary targets are textile fabrics, leather, and paper materials . It is used to impart a vibrant green color to these materials .
Mode of Action
The interaction of Erio Green B with its targets involves the process of dyeing, where the dye molecules bind to the fibers of the materials . This binding can be influenced by various factors such as temperature, pH, and the presence of other ions
Biochemical Pathways
It’s worth noting that the production of erio green b involves chemical synthesis, where dye precursors react with appropriate reagents .
Pharmacokinetics
It’s soluble in water but has poor solubility in organic solvents .
Result of Action
The primary result of Erio Green B’s action is the imparting of a bright green color to the materials it dyes . This coloration is due to the absorption of certain wavelengths of light by the dye molecules, with the reflected light being perceived as green .
Action Environment
The action of Erio Green B can be influenced by various environmental factors. For instance, its solubility and therefore its effectiveness as a dye can be affected by the pH and temperature of the solution . Additionally, the presence of other ions can impact the dyeing process .
Propiedades
IUPAC Name |
sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O6S2.Na/c1-5-32(6-2)25-13-9-22(10-14-25)31(23-11-15-26(16-12-23)33(7-3)8-4)30-21-28(41(37,38)39)20-24-19-27(40(34,35)36)17-18-29(24)30;/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGCNDBLFSEBDW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N2NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901340400 | |
| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901340400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3369-56-0, 12768-78-4 | |
| Record name | Acid Green Pure V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003369560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acid green 16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901340400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen [4-[4-(diethylamino)-α-(3,6-disulphonato-1-naphthyl)benzylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Acid Green 16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Acid Green 16?
A1: this compound has a molecular formula of C27H27N2O6S2 and a molecular weight of 539 g/mol. [, , ]
Q2: What spectroscopic data is available for this compound?
A2: Studies utilize UV-Vis spectrophotometry to monitor the decolorization and degradation of this compound during treatment processes. [, , , , , ] Infrared (IR) spectroscopy has been used to analyze the structural features of materials used to adsorb this compound. []
Q3: What materials have shown compatibility with this compound for adsorption processes?
A3: Various materials have been explored for the removal of this compound from aqueous solutions, including:
- Activated Carbon: Rice Bran-based Activated Carbon (RBAC) effectively adsorbed this compound in a study. []
- Compost: Compost derived from cellulosic materials exhibited the capacity to adsorb this compound. []
- Excess Activated Sludge: Dried excess sludge from municipal wastewater treatment has been investigated as a potential sorbent. []
- Cationized Sawdust: Sawdust modified with Glycidyl trimethyl ammonium acetate (GTMAA) showed improved adsorption capacity for this compound compared to native sawdust. []
- Strongly Basic Anion Exchange Resin: Lewatit S5528 resin demonstrated an ability to remove this compound from aqueous solutions. []
- Methyl Methacrylate Derived Adsorbents: Copolymers of methyl methacrylate with various crosslinking monomers have been studied for their ability to remove this compound. []
- Functionalized DVB-co-GMA Polymeric Microspheres: These microspheres have been studied for their potential in removing this compound from dyeing effluents. []
- Volcanic Rock Powder: This waste material, when properly treated, has shown potential as an adsorbent for this compound. []
Q4: How does pH affect the adsorption of this compound?
A4: The pH of the solution significantly influences this compound adsorption. Studies show enhanced adsorption in acidic conditions (pH 2-4). [, , , ]
Q5: What catalysts are effective in the photocatalytic degradation of this compound?
A5: Several photocatalysts have been investigated for this compound degradation:
- Zinc Oxide (ZnO): ZnO, both in slurry and thin film forms, effectively degrades this compound under solar and UV irradiation. [, , ]
- Titanium Dioxide (TiO2): TiO2, particularly under UV illumination, exhibits photocatalytic activity for this compound degradation. [, ]
Q6: What is the role of inorganic oxidants in this compound degradation?
A6: Inorganic oxidants like hydrogen peroxide (H2O2), ferric chloride (FeCl3), and Fenton's reagent (Fe2+ + H2O2) have been found to enhance the degradation of this compound in photocatalytic and chemical oxidation processes. [, , , ]
Q7: How does the structure of this compound contribute to its interaction with tannic acid?
A7: Analysis suggests that this compound forms a 1:1 complex with tannic acid primarily through hydrogen bonding. [] The specific functional groups responsible for this interaction have not been explicitly investigated in the provided research.
Q8: What methods have been explored to improve the stability and effectiveness of this compound removal?
A8: Several approaches have been investigated to enhance this compound removal:
- Modification of adsorbent surfaces: Cationization of sawdust with GTMAA significantly improved this compound adsorption capacity compared to untreated sawdust. []
- Optimization of treatment parameters: Studies have investigated the impact of factors such as pH, contact time, adsorbent dosage, and the presence of auxiliaries on this compound removal efficiency, leading to optimized conditions for various treatment methods. [, , , , , , ]
- Coupling with advanced oxidation processes: Combining adsorption with advanced oxidation processes like ozonation or Fenton's reagent treatment has proven effective in enhancing this compound removal and improving the biodegradability of the treated wastewater. []
Q9: What are the genotoxic effects of this compound?
A9: Studies indicate that this compound exhibits genotoxic effects, inducing micronuclei formation in mice bone marrow cells. This effect was amplified by ethanol consumption, suggesting a potential role of liver enzymes in this compound's metabolic activation. [, , ]
Q10: What analytical methods are used to quantify this compound?
A10: Various analytical techniques are employed in this compound research:
- UV-Vis spectrophotometry: This method is widely used to monitor the decolorization of this compound during treatment processes, providing a simple and rapid way to assess treatment efficiency. [, , , , , , ]
- Chemical Oxygen Demand (COD): COD analysis is used to determine the organic load of wastewater and assess the degradation of this compound during treatment. [, , , , ]
- High-performance liquid chromatography (HPLC): This technique offers higher sensitivity and selectivity for quantifying this compound and its degradation products, allowing for a more comprehensive analysis of the treatment process. [, ]
- Diffuse Reflectance Spectrophotometry (DRS): This method allows for the direct quantification of this compound adsorbed onto a molecularly imprinted polymer, offering a potentially faster and more convenient approach for analysis. []
Q11: How does this compound impact the environment?
A11: As a common dye in wastewater, this compound raises concerns due to its potential for environmental harm. It can hinder photosynthesis in aquatic life and contribute to chemical oxygen demand (COD) in water bodies. []
Q12: What methods are effective in degrading this compound?
A12: Various methods have been investigated for degrading this compound:
- Photocatalytic degradation: Using semiconductors like ZnO and TiO2 as photocatalysts under solar or UV irradiation has shown promise in breaking down this compound. [, , , , ]
- Advanced oxidation processes: Ozone and Fenton's reagent have effectively decolorized and increased the biodegradability of wastewater containing this compound. []
Q13: What are some strategies for managing waste containing this compound?
A13: The research highlights several approaches for managing this compound waste:
- Adsorption: Utilizing readily available materials like compost or industrial byproducts as adsorbents offers a cost-effective method for removing this compound from wastewater. [, , ]
- Photocatalytic Degradation: Implementing photocatalytic systems utilizing sunlight or UV irradiation with suitable catalysts like ZnO or TiO2 can be an efficient approach for degrading this compound in wastewater. [, , , , ]
Q14: What are some cross-disciplinary applications related to this compound research?
A14: Research on this compound degradation and removal involves multiple disciplines:
- Material Science: Developing novel and efficient adsorbents like cationized sawdust, functionalized polymeric microspheres, or modified silica for this compound removal. [, , ]
- Chemistry: Understanding the reaction mechanisms involved in this compound degradation by photocatalysis or advanced oxidation processes and optimizing these processes for maximum efficiency. [, , , , , ]
- Environmental Science: Assessing the ecotoxicological effects of this compound and its degradation products, developing strategies for mitigating its environmental impact, and evaluating the sustainability of different treatment methods. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


